molecular formula C15H17ClFNO2 B2553287 2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2176124-66-4

2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Cat. No. B2553287
M. Wt: 297.75
InChI Key: RLBDWASZGBWVSN-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide, also known as CF3, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CF3 belongs to a class of compounds known as spirocyclic compounds, which have unique structural and physicochemical properties that make them attractive targets for drug discovery.

Mechanism Of Action

The exact mechanism of action of 2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is not yet fully understood. However, studies have suggested that 2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are essential for cancer cell survival. 2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has also been found to modulate the expression of various genes involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been found to have several biochemical and physiological effects. Studies have shown that 2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide can inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and modulate the expression of various genes involved in cancer cell growth and proliferation. 2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has also been found to have anti-inflammatory properties and can modulate the immune response.

Advantages And Limitations For Lab Experiments

2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide also has potent anti-cancer activity against various cancer cell lines, making it a promising candidate for cancer therapy. However, there are some limitations to the use of 2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide in lab experiments. 2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a highly complex compound, which makes it difficult to study its mechanism of action. Additionally, the synthesis of 2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a complex process, which can make it challenging to obtain large quantities of the compound.

Future Directions

There are several future directions for research on 2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. One area of research is the development of more efficient and cost-effective synthesis methods for 2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. Another area of research is the study of the mechanism of action of 2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide, which could help to identify new targets for cancer therapy. Additionally, research could focus on the development of new derivatives of 2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide with improved anti-cancer activity and fewer side effects. Finally, research could focus on the preclinical and clinical development of 2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide as a potential cancer therapy.

Synthesis Methods

The synthesis of 2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a complex process that involves several steps. The first step is the preparation of 2-chloro-4-fluoroaniline, which is then reacted with 7-oxaspiro[3.5]nonan-1-ylamine to form the corresponding amide. The final step involves the introduction of a chloro group to the benzene ring to form the final product, 2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide.

Scientific Research Applications

2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is its anti-cancer properties. Studies have shown that 2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO2/c16-12-9-10(17)1-2-11(12)14(19)18-13-3-4-15(13)5-7-20-8-6-15/h1-2,9,13H,3-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBDWASZGBWVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=C(C=C(C=C3)F)Cl)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

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